3'-Methyl-3-hydroxy-chalcone
Description
General Context of Chalcones as Bioactive Scaffolds
Chalcones are a significant class of naturally occurring compounds that form the central core of many biologically active molecules. ekb.eg Chemically, they are defined as 1,3-diaryl-2-propen-1-ones, featuring two aromatic rings (designated A and B) connected by a three-carbon α,β-unsaturated carbonyl system. frontiersin.orgunl.pt This open-chain flavonoid structure is a precursor in the biosynthesis of all flavonoids, a vast and diverse group of plant secondary metabolites. bohrium.commdpi.com
The chalcone (B49325) scaffold is considered a "privileged structure" in medicinal chemistry due to its relative ease of synthesis and the wide array of biological activities its derivatives exhibit. ekb.egnih.gov These activities are extensive and include anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, and antimalarial properties, among others. mdpi.commdpi.com The therapeutic potential of chalcones has been recognized for centuries through the use of traditional herbal medicines. frontiersin.orgCurrent time information in New York, NY, US. For instance, metochalcone (B1676507) was previously marketed as a choleretic drug, and sofalcone (B1681905) has been used as an anti-ulcer agent. unl.ptnih.gov The inherent bioactivity of the chalcone framework has spurred considerable research, leading to the synthesis and evaluation of numerous analogues for drug discovery programs. researchgate.netnih.gov
Significance of Hydroxylated and Methylated Chalcones in Scientific Inquiry
Among the vast library of chalcone derivatives, those featuring hydroxyl (-OH) and methyl (-CH₃) groups on their aromatic rings are of particular scientific interest. These substitutions are commonly found in chalcones isolated from natural sources and are known to significantly influence their biological profiles. nih.govresearchgate.net
Hydroxylation, the presence of one or more -OH groups, is a key structural feature that often enhances the bioactivity of chalcones. mdpi.com The position and number of hydroxyl groups on the aromatic rings can have a profound impact on their antioxidant and anti-inflammatory properties. mdpi.comnih.gov For example, structure-activity relationship (SAR) studies have indicated that the presence of hydroxyl groups on both aromatic rings can lead to potent antioxidant and chemopreventive effects. mdpi.com Specifically, a free hydroxyl group at the C2' position on ring A is often considered important for developing anti-inflammatory effects. mdpi.com
Similarly, methylation can confer potent biological activity. C-methylated chalcones have demonstrated significant antioxidant and cytotoxic activities. frontiersin.org The addition of methyl groups can alter the molecule's lipophilicity and electronic properties, which in turn can affect its interaction with biological targets. The interplay between hydroxylation and methylation is a key area of research, as seen in compounds like 2′,3,4-trihydroxy-4′,6′-dimethoxy chalcone, which has been investigated for its anticancer potential. mdpi.com These functional modifications are crucial in the rational design of new chalcone-based therapeutic agents. umn.edu
Research Focus on 3'-Methyl-3-hydroxy-chalcone within Chalcone Chemistry
Within the broad field of chalcone research, specific derivatives are often singled out for intensive study based on initial screenings. One such compound is this compound, a synthetic derivative that has been the subject of targeted investigation for its biological effects, particularly in oncology.
Research has demonstrated that this compound exhibits inhibitory activity against the proliferation of several human malignant tumor cell lines. nih.gov A key study found that the compound was effective against gastric cancer, cervical carcinoma, pancreatic cancer, and neuroblastoma cells. nih.gov
Table 1: Human Malignant Tumor Cell Lines Inhibited by this compound
| Cell Line | Cancer Type |
|---|---|
| HGC-27 | Gastric Cancer |
| HeLa | Cervical Carcinoma |
| PANC-1 | Pancreatic Cancer |
| GOTO | Neuroblastoma |
Data sourced from a study on the inhibitory effects of this compound. nih.gov
The mechanism behind this anti-proliferative effect was explored through flow-cytometric analysis, which revealed that this compound perturbs the cell cycle. nih.gov Specifically, it was found to delay the S phase and/or cause cell cycle arrest in the G0/G1 phase. nih.gov Further mechanistic studies showed that the compound dose-dependently inhibits the binding of estradiol (B170435) to type-II estrogen-binding sites and alters protein synthesis and phosphorylation patterns. nih.gov
In addition to its in vitro effects on cancer cells, this compound has also been shown to suppress tumor promotion in animal models. nih.gov It was found to reduce the promoting activity of 12-O-tetradecanoylphorbol-13-acetate (TPA) on skin carcinogenesis in mice previously initiated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.gov While an early report suggested a methyl hydroxychalcone (B7798386) from cinnamon could act as an insulin (B600854) mimetic, subsequent research clarified that this activity was attributable to a different compound, the flavonoid cinnamtannin B1, not this compound. wikipedia.org
Structure
3D Structure
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11,17H,1H3 |
InChI Key |
GPJXEEMHEDUKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)O |
Synonyms |
3'-methyl-3-hydroxychalcone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Chalcones
The preparation of chalcones is predominantly achieved through the Claisen-Schmidt condensation, a reliable and versatile method. Variations and improvements on this classical reaction, such as microwave-assisted synthesis, have been developed to enhance efficiency and yield.
Claisen-Schmidt Condensation Approaches
The Claisen-Schmidt condensation is the most common method for synthesizing chalcones. unair.ac.idscispace.comnih.gov This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. scispace.comnih.gov For the synthesis of 3'-Methyl-3-hydroxy-chalcone, the logical precursors would be 3-hydroxyacetophenone and 3-methylbenzaldehyde.
The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol. analis.com.mymdpi.com The base deprotonates the α-carbon of the acetophenone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone (B49325). The general scheme for the Claisen-Schmidt condensation is depicted below:
Reaction Scheme for Claisen-Schmidt Condensation
| Reactant A | Reactant B | Catalyst | Product |
| Substituted Acetophenone | Substituted Benzaldehyde | Base (e.g., NaOH, KOH) | Chalcone |
Microwave-Assisted Organic Synthesis in Chalcone Preparation
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pharmacophorejournal.comglobalresearchonline.net The application of microwave irradiation in the Claisen-Schmidt condensation for the synthesis of chalcones has been shown to be highly effective. pharmacophorejournal.comglobalresearchonline.netekb.eg This method can often be performed under solvent-free conditions, contributing to greener chemical processes. rasayanjournal.co.in
In a typical microwave-assisted synthesis of a chalcone, the reactants are mixed with a solid base, such as anhydrous potassium carbonate (K2CO3), and irradiated with microwaves. rasayanjournal.co.in This approach has been successfully employed for the synthesis of various hydroxy chalcones. pharmacophorejournal.comscielo.org.bo The key advantages of this method include a significant reduction in reaction time, from hours to minutes, and often an improvement in the yield and purity of the product. globalresearchonline.net
Comparison of Conventional vs. Microwave-Assisted Synthesis of Chalcones
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | A few minutes |
| Solvent Usage | Often requires organic solvents | Can be solvent-free or use minimal solvent |
| Yield | Variable | Often higher |
| Purity | May require extensive purification | Often cleaner products |
Alternative Synthetic Pathways for Chalcone Derivatives
While the Claisen-Schmidt condensation is the most prevalent method, other synthetic routes to chalcones and their derivatives exist. These include the Suzuki coupling, Wittig reaction, and Friedel-Crafts acylation. unair.ac.id The Friedel-Crafts acylation of a substituted phenol with a cinnamoyl chloride derivative can provide a direct route to certain chalcones. unair.ac.id
Another approach involves the use of different catalytic systems to promote the condensation reaction. For instance, the use of solid catalysts or phase-transfer catalysts can offer advantages in terms of ease of separation and catalyst recycling. researchgate.net Greener synthesis methods employing micellar media with surfactants like CTAB have also been explored to minimize the use of organic solvents. acs.org
Chemical Reactions and Modifications of the Chalcone Core Structure
The α,β-unsaturated carbonyl moiety in the chalcone scaffold is a key functional group that allows for a variety of chemical transformations, leading to the synthesis of diverse derivatives.
Hydrogenation Reactions Leading to Dihydrochalcone Derivatives
The carbon-carbon double bond in the enone system of chalcones can be selectively reduced to yield the corresponding dihydrochalcone derivatives. This hydrogenation can be achieved using various reducing agents. A common method involves catalytic hydrogenation with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Other methods for the reduction of the double bond include the use of transfer hydrogenation with reagents like ammonium formate in the presence of a catalyst. The resulting dihydrochalcones have a saturated three-carbon bridge connecting the two aromatic rings.
Michael Addition Reactions with Nucleophiles
The electrophilic β-carbon of the α,β-unsaturated carbonyl system in chalcones is susceptible to nucleophilic attack via a Michael addition reaction. researchgate.net This reaction is a versatile method for introducing a wide range of substituents at the β-position of the chalcone core.
A variety of nucleophiles can be employed in the Michael addition to chalcones, including:
Carbon nucleophiles: Enolates derived from malonic esters, cyanoacetates, and nitroalkanes. chemrevlett.com
Nitrogen nucleophiles: Amines and hydrazines.
Oxygen nucleophiles: Alkoxides and phenoxides.
Sulfur nucleophiles: Thiols.
The Michael addition reaction can be catalyzed by bases or, in some cases, proceeds under neutral or acidic conditions. Asymmetric Michael additions, using chiral catalysts, can lead to the formation of enantiomerically enriched products. longdom.org These reactions significantly expand the chemical diversity of compounds that can be derived from the chalcone scaffold.
Aldol Condensation Mechanisms in Chalcone Formation
The formation of a chalcone via the Aldol Condensation is a multi-step process initiated by a base. The mechanism can be described as follows:
Enolate Formation: The reaction commences with the abstraction of an acidic α-hydrogen from the acetophenone derivative (in this case, 3-hydroxyacetophenone) by a base (e.g., hydroxide ion). This deprotonation results in the formation of a resonance-stabilized enolate ion, which acts as a potent nucleophile.
Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative (3-methylbenzaldehyde). This step leads to the formation of a tetrahedral intermediate, an alkoxide.
Protonation: The alkoxide intermediate is subsequently protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone.
Dehydration: The final step involves the dehydration of the β-hydroxy ketone to form the α,β-unsaturated ketone, which is the chalcone. This elimination reaction is often facilitated by heat and the basic conditions, and it is driven by the formation of a highly conjugated system that extends across both aromatic rings and the enone bridge. The resulting double bond is typically in the more stable trans configuration.
Derivatization Strategies for Enhancing Biological Profiles
The biological activity of chalcones can be significantly modulated by introducing various substituents onto their aromatic rings. mdpi.com Derivatization of the this compound scaffold can lead to the generation of analogs with potentially improved therapeutic properties.
Synthesis of this compound Analogs
The synthesis of analogs of this compound can be systematically achieved by employing a range of substituted benzaldehydes and acetophenones in the Claisen-Schmidt condensation. The table below illustrates a series of hypothetical analogs that could be synthesized to explore the structure-activity relationship (SAR).
| Analog | Ring A Substituent (from Acetophenone) | Ring B Substituent (from Benzaldehyde) |
| 1 | 3-hydroxy | 3-methyl |
| 2 | 3-hydroxy, 4-methoxy | 3-methyl |
| 3 | 3-hydroxy | 3-methyl, 4-chloro |
| 4 | 3-hydroxy | 3-methyl, 4-nitro |
| 5 | 3-hydroxy, 5-bromo | 3-methyl |
| 6 | 3-hydroxy | 2,3-dimethyl |
Impact of Substituent Introduction on Chalcone Scaffolds
The introduction of different functional groups onto the chalcone backbone has a profound impact on the electronic properties, conformation, and ultimately, the biological activity of the molecule.
Electron-donating groups (EDGs), such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, can increase the electron density of the aromatic rings and the carbonyl group. The presence of a hydroxyl group, in particular, has been shown to be crucial for the antioxidant activity of some chalcones. researchgate.net The position of these substituents is also critical; for instance, a hydroxyl group at the 2'-position can participate in intramolecular hydrogen bonding with the carbonyl oxygen, influencing the planarity and reactivity of the molecule.
Electron-withdrawing groups (EWGs), such as halogens (e.g., -Cl, -Br) and the nitro group (-NO₂), decrease the electron density of the chalcone scaffold. Halogenated chalcones have been reported to exhibit enhanced antioxidant potential. pjps.pk The presence of EWGs can also influence the molecule's ability to act as a Michael acceptor, a feature often linked to the biological activity of chalcones. The inductive and resonance effects of these substituents can alter the electrophilicity of the β-carbon of the enone system, thereby modulating its reactivity with biological nucleophiles. rsc.org
The steric bulk of the substituents also plays a significant role. Bulky groups can affect the planarity of the molecule, which may impact its ability to bind to biological targets. pjps.pk For example, ortho-substitution on either aromatic ring can lead to a non-planar conformation, potentially reducing biological activity compared to their para-substituted counterparts. pjps.pk
Molecular Mechanisms of Action and Biological Activities
Anticancer and Antiproliferative Research
Research into 3'-Methyl-3-hydroxy-chalcone has centered on its effects against malignant tumor cells, revealing a range of activities from inhibiting proliferation to modulating crucial cellular pathways.
This compound, also referred to as 3'Me-3-C, has demonstrated a clear inhibitory effect on the proliferation of several human malignant tumor cell lines. nih.gov A key study identified its activity against gastric cancer (HGC-27), cervical carcinoma (HeLa), pancreatic cancer (PANC-1), and neuroblastoma (GOTO) cells. nih.gov
While the broader chalcone (B49325) class of compounds has been tested against a wide array of cancer cells, specific research detailing the antiproliferative activity of this compound against other cell lines such as Jurkat, HCT116, A549, or HepG2 is not extensively available in the current body of scientific literature.
| Cancer Cell Line | Cancer Type | Observed Biological Activity | Reference |
|---|---|---|---|
| HGC-27 | Gastric Cancer | Inhibition of proliferation; G0/G1 arrest and S phase delay | nih.gov |
| HeLa | Cervical Carcinoma | Inhibition of proliferation | nih.gov |
| PANC-1 | Pancreatic Cancer | Inhibition of proliferation | nih.gov |
| GOTO | Neuroblastoma | Inhibition of proliferation | nih.gov |
The antiproliferative effects of this compound are linked to its ability to disrupt the normal progression of the cell cycle. nih.gov Flow-cytometric analysis of HGC-27 gastric cancer cells treated with the compound revealed significant perturbations. nih.gov Specifically, this compound was found to cause a delay in the passage of cells through the S phase of the cell cycle and/or induce cell cycle arrest in the G0/G1 phase. nih.gov By interfering with these critical checkpoints, the compound effectively halts the division and replication of cancer cells.
Apoptosis (programmed cell death) and autophagy are critical mechanisms that can be targeted by anticancer agents. While numerous studies have demonstrated that various other chalcone derivatives can induce apoptosis and autophagy in cancer cells, specific research confirming the induction of these processes by this compound has not been identified in the reviewed scientific literature.
Further investigation into the molecular mechanisms of this compound has shown that it influences fundamental cellular production and signaling processes. The compound was found to alter the pattern of protein synthesis and phosphorylation within tumor cells. nih.gov These alterations are considered a potential explanation for the compound's observed inhibition of cell proliferation, as changes in protein synthesis and signaling cascades can profoundly affect cell growth and survival. nih.gov
This compound has been shown to interact with the estrogen receptor pathway. Research indicates that the compound dose-dependently inhibits the binding of estradiol (B170435) to type-II estrogen-binding sites. nih.gov This mechanism is significant as the estrogen signaling pathway is a key driver in the growth of certain cancers, such as specific types of breast cancer. By blocking estradiol binding, this compound may disrupt this growth-promoting signaling.
The inhibition of enzymes crucial to cancer cell function, such as histone deacetylases (HDAC) and DNA topoisomerases, is a key strategy in cancer therapy. While the broader class of chalcones has been investigated for such properties, there is currently no specific evidence in the scientific literature to indicate that this compound functions as an inhibitor of either HDAC or DNA Topoisomerase I.
Suppression of Tumor Promotion in In Vivo Models
Research has demonstrated the capacity of this compound to suppress tumor promotion in a preclinical in vivo setting. nih.gov In a study involving mice, the compound was shown to inhibit the promoting activity of 12-O-tetradecanoylphorbol-13-acetate (TPA) on skin carcinogenesis that was initiated by 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.gov This finding points to the compound's potential to interfere with the later stages of cancer development.
The study also noted that this compound inhibits the proliferation of various human malignant tumor cells, including gastric, cervical, and pancreatic cancer lines, as well as neuroblastoma cells. nih.gov Flow-cytometric analysis indicated that the compound perturbs the cell cycle, suggesting a mechanism for its anti-proliferative effects. nih.gov
Table 1: In Vivo Study of this compound
| Model | Initiator | Promoter | Compound | Observed Effect | Source |
|---|---|---|---|---|---|
| Mouse Skin Carcinogenesis | 7,12-dimethylbenz[a]anthracene (DMBA) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | This compound | Suppression of tumor-promoting activity | nih.gov |
Anti-inflammatory Research
While chalcones as a broad class of compounds are known to possess anti-inflammatory properties, specific research detailing the mechanisms of this compound is limited. The following sections outline key areas of anti-inflammatory research relevant to chalcone compounds.
Scientific literature extensively reports that various chalcone derivatives can inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to inflammatory stimuli. nih.govmdpi.comnih.gov However, specific studies demonstrating this effect for this compound were not identified in the current search results.
The modulation of inflammatory enzymes is a known mechanism of action for many chalcone compounds. nih.gov Derivatives have been shown to inhibit enzymes like Cyclooxygenase-2 (COX-2), β-glucuronidase, and trypsin, which are implicated in the inflammatory process. nih.govsci-hub.se Research specifically quantifying the inhibitory activity of this compound against these particular enzymes is not detailed in the available literature.
Key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Akt, are common targets for chalcone derivatives. mdpi.com The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes. nih.gov While many chalcones exert their anti-inflammatory effects by inhibiting this pathway, direct evidence of this compound's interaction with the NF-κB or Akt signaling cascades has not been specifically documented.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular defense against oxidative stress. uniroma1.it Activation of Nrf2 by chalcones can lead to the expression of numerous antioxidant and cytoprotective genes. nih.govuniroma1.it This mechanism is a significant area of research for the antioxidant and anti-inflammatory properties of the chalcone family. uniroma1.it However, studies specifically linking this compound to the activation of the Nrf2 pathway are not presently available.
Antioxidant Research
Chalcones are recognized for their antioxidant properties, which are often attributed to their chemical structure. analis.com.mywisdomlib.orgnih.gov The ability of these compounds to scavenge free radicals is an area of active investigation. The presence and position of hydroxyl groups on the aromatic rings of the chalcone scaffold are considered important for their antioxidant activity. analis.com.my While general structure-activity relationship studies suggest that hydroxylated chalcones possess antioxidant potential, specific in-depth studies quantifying the antioxidant capacity of this compound are not detailed in the reviewed sources.
Other Pharmacological Research Areas for Chalcones
The chalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a recurring motif in a multitude of biologically active compounds. researchgate.netbio-conferences.org This structural feature is responsible for a wide array of pharmacological activities, making chalcones a subject of extensive research in drug discovery. japsonline.comijpsjournal.comjchemrev.com
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)
Chalcones and their derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents. researchgate.net Their antimicrobial properties are attributed to the reactive α,β-unsaturated keto group, which can interact with microbial components. japsonline.com Research has shown that chalcone derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potency in the nanomolar range. nih.gov
The antimicrobial efficacy of chalcones is often influenced by the types and positions of substituents on their aromatic rings. bio-conferences.org For instance, the addition of hydroxyl and fluoro groups on the B ring can enhance inhibitory activity against Staphylococcus aureus and Bacillus cereus. bio-conferences.org Some chalcone compounds have even shown higher activity levels than conventional antibiotics like vancomycin (B549263) and tetracycline. researchgate.net Beyond antibacterial effects, the chalcone family has also been investigated for its antifungal, antiviral, and antiparasitic properties. researchgate.netnih.govnih.gov
| Chalcone Derivative Type | Microorganism | Observed Activity |
|---|---|---|
| General Chalcones | Gram-positive and Gram-negative bacteria | High potency, with some MIC values in the nanomolar range. nih.gov |
| Chalcones with Hydroxy and Fluoro groups on ring B | Staphylococcus aureus and Bacillus cereus | Increased inhibitory activity. bio-conferences.org |
| Various Chalcone Derivatives | Viruses, Fungi, and Parasites | Promising broad-spectrum antimicrobial activities. researchgate.net |
Antidiabetic Potential (e.g., α-Glucosidase, α-Amylase Inhibition)
Chalcones have emerged as promising candidates for the development of new antidiabetic agents. nih.govresearchgate.net One of the key mechanisms underlying their antidiabetic potential is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.govtandfonline.com By inhibiting these enzymes, chalcones can delay the digestion and absorption of carbohydrates, thereby helping to manage postprandial hyperglycemia. researchgate.net
Numerous studies have demonstrated the potent inhibitory effects of various chalcone derivatives against these enzymes. For example, butein (B1668091) has been shown to be a significant inhibitor of α-glucosidase and a moderate inhibitor of α-amylase. nih.gov Another natural chalcone, xanthohumol, has been identified as a potential noncompetitive inhibitor of α-glucosidase. nih.gov The structure-activity relationship studies suggest that the presence of hydroxyl, prenyl, and geranyl groups on the chalcone skeleton can enhance their antidiabetic activity. nih.gov
| Chalcone Derivative | Enzyme Target | Inhibitory Activity (IC50) | Inhibition Type |
|---|---|---|---|
| Butein | α-Glucosidase | Significant Inhibition | Competitive nih.gov |
| Butein | α-Amylase | Moderate Inhibition | Competitive nih.gov |
| Xanthohumol | α-Glucosidase | 8.8 µM nih.gov | Noncompetitive nih.gov |
| Lavandulylated chalcone | α-Glucosidase | - | Noncompetitive nih.gov |
| Lavandulylated chalcone | β-Glucosidase | 57 µM nih.gov | - |
Neuroprotective Properties
The neuroprotective effects of chalcones are a growing area of pharmacological research. nih.govnih.gov These compounds have shown potential in preclinical studies to protect neuronal cells from damage and degeneration, which are hallmarks of various neurodegenerative diseases. nih.govmdpi.com The neuroprotective mechanisms of chalcones are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.govmdpi.com
For instance, the chalcone derivative cardamonin (B96198) has been shown to reduce oxidative stress and modulate inflammatory processes that are implicated in the development of neurodegenerative conditions. mdpi.com Synthetic chalcone derivatives have also been reported to enhance neurotrophic signals, bolster antioxidant defenses, and activate anti-apoptotic pathways in neuronal cells. nih.gov The ability of chalcones to modulate various signaling pathways involved in neuronal survival and function underscores their therapeutic potential for neurological disorders. nih.govmdpi.com
| Chalcone Derivative | Proposed Neuroprotective Mechanism | Experimental Model |
|---|---|---|
| Cardamonin | Reduction of oxidative stress and modulation of inflammatory processes. mdpi.com | Preclinical models of neurodegeneration. mdpi.com |
| Synthetic Chalcone Derivative AN07 | Enhancement of neurotrophic signals, antioxidant defense, and anti-apoptosis pathways. nih.gov | In vitro neuronal cell models. nih.gov |
| General Chalcones | Modulation of signaling molecules and cascades related to disease modification. nih.gov | Various preclinical studies. nih.gov |
Inhibition of Aldose Reductase
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during periods of high blood sugar. By converting glucose to sorbitol, this pathway can contribute to the development of diabetic complications. The inhibition of aldose reductase is therefore a significant area of research for the management of these conditions.
While extensive research has been conducted on various chalcone derivatives as aldose reductase inhibitors, specific inhibitory concentration (IC50) values for this compound are not prominently available in the current body of scientific literature. However, the general structural features of chalcones suggest a potential for this compound to interact with the active site of aldose reductase. The planar structure of the chalcone backbone, along with the specific substitutions of a methyl group at the 3' position and a hydroxyl group at the 3-position, would influence its binding affinity and inhibitory potential. Further enzymatic assays are required to quantify the precise IC50 value and determine the potency of this compound as an aldose reductase inhibitor.
Table 1: Aldose Reductase Inhibition Data for Selected Chalcones
| Compound | IC50 (µM) | Source |
| Chalcone Derivative A | X.XX | [Hypothetical Reference 1] |
| Chalcone Derivative B | Y.YY | [Hypothetical Reference 2] |
| This compound | Data not available |
This table is for illustrative purposes. Specific IC50 values for this compound are not currently available in published research.
Interactions with Protein Kinases (e.g., CK2)
Protein kinases are a large family of enzymes that play a critical role in cell signaling by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. Casein kinase 2 (CK2) is a constitutively active serine/threonine protein kinase involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Aberrant CK2 activity has been implicated in various diseases, including cancer.
Research has indicated that this compound can alter the pattern of protein synthesis and phosphorylation, suggesting an interaction with protein kinases biointerfaceresearch.com. While this points towards a potential role in modulating kinase activity, specific studies detailing the direct interaction and inhibitory effects on casein kinase 2 are limited.
Theoretical studies involving various chalcone derivatives have explored their potential to bind to the ATP-binding site of CK2. These computational models suggest that the chalcone scaffold can fit within the kinase's active site, but the specific binding affinity and inhibitory constant (Ki) for this compound have not been experimentally determined. The methyl and hydroxyl substitutions on the phenyl rings of this compound would be critical in determining its specific interactions with the amino acid residues within the CK2 active site. Further biochemical and structural studies are necessary to fully characterize the nature of this interaction and to quantify the inhibitory potency of this compound against CK2.
Table 2: Interaction Data of Selected Chalcones with Protein Kinase CK2
| Compound | Binding Affinity (Ki) | Method |
| Chalcone Derivative X | X.X nM | [Hypothetical Study 1] |
| Chalcone Derivative Y | Y.Y µM | [Hypothetical Study 2] |
| This compound | Data not available |
This table is for illustrative purposes. Specific binding affinity data for this compound with CK2 are not currently available in published research.
Structure Activity Relationship Sar Studies
Influence of Hydroxyl Group Positioning (e.g., 2'-, 3-, 4'-positions)
The placement of hydroxyl (-OH) groups on the aromatic rings of the chalcone (B49325) scaffold is a key factor in modulating its biological effects, particularly its antioxidant and anticancer activities.
For antioxidant activity, the position of the hydroxyl group on ring B is critical. The activity has been reported to increase in the order of 2-OH < 3-OH << 4-OH. nih.gov The presence of a hydroxyl group at the 4'-position on ring A is also considered significant for antioxidant properties. nih.govresearchgate.net A catechol moiety (3,4-dihydroxy substitution) on ring B is often associated with the highest antioxidant activity. nih.gov Studies on xanthine (B1682287) oxidase inhibition revealed that a minimum of three hydroxyl groups is generally required for good potency, and the presence of a hydroxyl group at the 4'-position of the A-ring enhances this inhibitory activity. nih.gov
The positioning of hydroxyl groups also impacts other biological activities. For instance, a 2'-hydroxy group on the A-ring is a structural requirement for the DPPH radical scavenging properties of chalcones. nih.gov However, the presence of a hydroxyl group at the 2'- or 4-position can prevent the phototransformation of trans-chalcones into their cis isomers. nih.gov In terms of anticancer activity, the presence of free hydroxyl groups on both A and B rings appears to be important. mdpi.com Specifically, 2',4,4'-trihydroxychalcone and 2,4,4'-trihydroxychalcone (B600757) have demonstrated promising chemoprotective action against CYP1A activity. nih.gov
Table 1: Effect of Hydroxyl Group Position on Chalcone Activity
| Hydroxyl Position | Associated Biological Activity |
|---|---|
| 2'-OH | Essential for DPPH scavenging; Prevents trans-cis photoisomerization. nih.govnih.gov |
| 3-OH | Moderate antioxidant activity. nih.gov |
| 4-OH | Strong antioxidant activity; Prevents trans-cis photoisomerization. nih.govnih.gov |
| 4'-OH | Increases xanthine oxidase inhibition potency; Important for antioxidant activity. nih.govresearchgate.netnih.gov |
| 3,4-di-OH (Catechol) | High antioxidant activity. nih.gov |
Effect of Methyl Substitutions (e.g., 3'-position)
Methyl (-CH3) substitutions on the chalcone backbone also play a role in defining its biological activity. The compound 3'-Methyl-3-hydroxy-chalcone, for example, has been studied for its antitumorigenic properties. nih.gov
Research has shown that the introduction of a methyl group can influence the molecule's activity, sometimes in conjunction with other substituents. For instance, a study comparing 4-hydroxy-3-methylchalcone with 4-hydroxy-3-methoxychalcone found that the methyl-substituted compound exhibited better antibacterial activity against the gram-positive bacterium Staphylococcus aureus. researchgate.net This suggests that even a subtle change from a methoxy (B1213986) to a methyl group can significantly alter the biological profile. The presence of a methyl group can also affect the conformational stability of the chalcone, which in turn can influence its interaction with biological targets. researchgate.net
Role of Other Substituents (e.g., methoxy, halogen, catechol moieties)
Beyond hydroxyl and methyl groups, other substituents significantly contribute to the pharmacological diversity of chalcones.
Methoxy Groups (-OCH3): The presence and position of methoxy groups can enhance certain biological activities. Electron-releasing groups like methoxyls have been found to increase antibacterial action. jchemrev.com Methoxy substitution on different chalcones has been shown to maximize their antifungal activity against certain filamentous fungi. mdpi.com For example, compounds with a 3,5-dimethoxyphenyl moiety have demonstrated notable anticancer properties. acs.org However, in some cases, an increase in methoxy groups can lead to lower antioxidant activity compared to their hydroxylated counterparts. mdpi.com
Halogens (-F, -Cl, -Br): Halogen substituents on the aromatic rings can significantly modulate the biological activity of chalcones. Chalcones containing halogen substituents such as bromine and chlorine are known to possess antimicrobial properties. jchemrev.com For instance, bis-chalcones substituted with two fluoro groups have shown potent activity against MCF-7 breast cancer cell lines. nih.gov The position of the halogen is also crucial; compounds with halogen substituents at the meta-position were found to inhibit cell activity more effectively than those at the para-position. acs.org
Catechol Moieties: As mentioned previously, a 3,4-dihydroxy substitution pattern (a catechol moiety) on ring B is a strong determinant for high antioxidant activity. nih.gov This structural feature is also a requirement for the DPPH radical scavenging properties of chalcones. nih.gov The ability of the catechol group to effectively delocalize electrons contributes to its potent radical scavenging capabilities. researchgate.net
Conformational Requirements and Geometric Isomerism (cis/trans)
Chalcones can exist as two geometric isomers: cis (Z) and trans (E). The trans isomer is generally more thermodynamically stable and is the predominant configuration. nih.govresearchgate.net This stability difference is often attributed to steric hindrance between the carbonyl group and the A-ring in the cis isomer. researchgate.net
The α,β-unsaturated carbonyl group is a key structural feature, and its planarity is important for activity. mdpi.com This enone system can exist in either an s-cis or s-trans conformation. While the s-cis conformer is often more stable, the s-trans conformation may predominate when sterically hindered substituents are present and has been demonstrated to be more biologically active in some cases. researchgate.net
Interestingly, some trans-chalcones can be isomerized to the cis form upon exposure to light, a process known as photoisomerization. nih.govmdpi.com This transformation can have significant biological consequences. For example, the phototransformed cis-3'-Methyl-3-hydroxy-chalcone showed more potent antitumorigenic activity than its original trans form. nih.gov This highlights that the geometric configuration is a critical factor in the biological activity of chalcones, and the less stable cis isomer can sometimes exhibit superior potency.
Correlation between Structural Features and Specific Biological Activities
The specific biological activities of chalcones are directly linked to their distinct structural features. The core α,β-unsaturated keto function is essential, acting as a good Michael acceptor that can participate in nucleophilic additions with biological molecules like proteins, contributing to antimicrobial and other activities. jchemrev.comnih.gov
Anticancer and Antitumorigenic Activity: The antitumorigenic activity of this compound is enhanced in its cis isomeric form. nih.gov For cytotoxicity, an α-fluoro substitution in the s-trans conformation has been found to be potent. researchgate.net The presence of methoxy groups, such as a 3,4,5-trimethoxyphenyl group, is also favorable for antiproliferative activity. nih.gov
Antioxidant Activity: The number and position of hydroxyl groups are the primary determinants of antioxidant capacity. mdpi.com A catechol group on ring B, along with a 4'-OH group on ring A, provides the best combination for high antioxidant activity. nih.gov The conjugated double bond of the chalcone structure also improves its ability to scavenge radicals. mdpi.com
Antimicrobial Activity: The antimicrobial activity of chalcones can be modulated by the type and position of substituents on the aromatic rings. jchemrev.com Electron-releasing groups like hydroxyl and methoxy groups tend to increase antibacterial activity. jchemrev.comresearchgate.net Halogen substitutions also contribute significantly to antimicrobial effects. jchemrev.com
Enzyme Inhibition: For xanthine oxidase inhibition, a minimum of three hydroxyl groups is generally required for good potency, with a 4'-OH group being particularly beneficial. nih.gov The flexible structure of chalcones allows them to effectively bind to many enzymes and receptors, explaining their broad range of biological applications. nih.govrsc.org
Table 2: Summary of Structure-Activity Correlations
| Structural Feature | Correlated Biological Activity |
|---|---|
| cis-Isomer of this compound | Potent antitumorigenic activity. nih.gov |
| Catechol (3,4-di-OH) on Ring B | High antioxidant activity. nih.gov |
| 2'-OH group on Ring A | DPPH radical scavenging. nih.gov |
| Methoxy and Halogen substituents | Antimicrobial and anticancer activities. jchemrev.comnih.govacs.org |
Advanced Research Methodologies and Theoretical Studies
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of organic compounds. For 3'-Methyl-3-hydroxy-chalcone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy provides a comprehensive characterization of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For chalcones, ¹H and ¹³C NMR spectra reveal key information about the carbon skeleton and the environment of each proton.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a chalcone (B49325) is characterized by distinct signals corresponding to its vinyl and aromatic protons. The two ethylenic protons, H-α and H-β, typically appear as doublets in the downfield region. The coupling constant (J) between these protons is approximately 15-16 Hz, which confirms the trans (E) configuration of the double bond researchgate.netcore.ac.uk. The protons of the two aromatic rings and the methyl group will resonate at specific chemical shifts depending on their electronic environment. The phenolic hydroxyl proton often appears as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The most characteristic signal in the spectrum of a chalcone is that of the carbonyl carbon (C=O), which typically resonates at a low field (δ 185-200 ppm) analis.com.myusm.my. The signals for the α- and β-carbons of the enone system, as well as the carbons of the aromatic rings and the methyl group, provide confirmatory structural evidence.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OH | Variable, broad | Singlet |
| Aromatic-H | 6.8 - 8.2 | Multiplet |
| H-β | ~7.7 | Doublet |
| H-α | ~7.4 | Doublet |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | 188 - 195 |
| C-β | 140 - 145 |
| C-α | 120 - 128 |
| Aromatic-C | 115 - 160 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
Key expected vibrational frequencies include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C-H Stretch (Aromatic): Absorption bands typically found just above 3000 cm⁻¹ analis.com.my.
C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the α,β-unsaturated ketone carbonyl group analis.com.myjetir.org.
C=C Stretch: Absorptions for the aromatic rings and the vinyl group are expected in the 1500-1625 cm⁻¹ region usm.my.
C-O Stretch: A band corresponding to the phenolic C-O stretching vibration, typically appearing in the 1200-1300 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for Hydroxy Chalcones
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Phenolic O-H stretch | 3200 - 3600 | Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Carbonyl (C=O) stretch | 1630 - 1680 | Strong |
| Aromatic & Vinylic C=C stretch | 1500 - 1625 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₆H₁₄O₂), the calculated molecular weight is approximately 238.28 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. The fragmentation of chalcones is well-studied and typically involves cleavages at the bonds adjacent to the carbonyl group, leading to characteristic fragment ions that can help confirm the structure researchgate.net.
Table 4: Expected Molecular Ion Peaks for this compound
| Ion | Expected m/z |
|---|---|
| [M]⁺ | ~238.10 |
| [M+H]⁺ | ~239.10 |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Chalcones possess a highly conjugated system, which gives rise to characteristic strong absorptions in the ultraviolet-visible region. The spectra of chalcones typically display two main absorption bands.
Band I: An intense absorption at longer wavelengths (typically 340-400 nm), which is attributed to the π-π* transition involving the entire cinnamoyl system biointerfaceresearch.com.
Band II: Another absorption at shorter wavelengths (typically 220-280 nm), corresponding to the π-π* transition of the benzoyl moiety biointerfaceresearch.comicm.edu.pl.
The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the solvent used nih.govijrpas.com.
Table 5: Typical UV-Vis Absorption Maxima for Chalcones
| Transition | Wavelength Range (λ_max, nm) |
|---|---|
| π → π* (Cinnamoyl system) | 340 - 400 |
| π → π* (Benzoyl system) | 220 - 280 |
Computational Chemistry Approaches
Theoretical calculations have become a vital complement to experimental studies, offering deep insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Molecular Properties and NMR Chemical Shifts
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For chalcones, DFT calculations, commonly using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict a variety of properties researchgate.netnih.govniscpr.res.in.
Molecular Geometry: DFT is used to determine the most stable three-dimensional conformation of the molecule by optimizing its geometry to a minimum energy state.
Molecular Properties: From the optimized geometry, various electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for predicting chemical reactivity and kinetic stability niscpr.res.inniscpr.res.in. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack niscpr.res.in.
Prediction of Spectra: DFT calculations can accurately predict spectroscopic data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are often in good agreement with experimental data and can aid in the definitive assignment of complex spectra biointerfaceresearch.com.
Vibrational Frequencies: Theoretical IR spectra can be computed, and the calculated vibrational frequencies, after applying a scaling factor, typically show excellent correlation with experimental IR spectra, assisting in the assignment of absorption bands niscpr.res.in.
Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved niscpr.res.inkbhgroup.in.
While no specific DFT studies on this compound were found in the search results, this theoretical approach remains a powerful tool for predicting its properties and corroborating experimental findings.
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. This analysis provides insights into potential biological targets and the molecular basis of interaction, such as hydrogen bonds and hydrophobic interactions, often quantified by a binding energy score.
A review of available scientific literature did not yield specific molecular docking studies conducted on this compound. Consequently, data regarding its binding affinities, specific protein targets, and interacting amino acid residues are not available at this time.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new compounds based on calculated molecular descriptors.
Specific QSAR models that include this compound in their training or test sets could not be identified in the reviewed literature. Therefore, no information is available on its predicted activity from such studies.
Analysis of Electronic Characteristics
The electronic characteristics of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), electron affinity, and orbital interactions described by Natural Bond Orbital (NBO) analysis, are crucial for understanding its reactivity and stability. These parameters are typically calculated using methods like Density Functional Theory (DFT).
No dedicated theoretical studies detailing the electronic characteristics of this compound were found. As a result, data on its HOMO-LUMO energy gap, electron affinity, or specific NBO analyses are not available.
In Vitro Cell-Based Assays
Cytotoxicity and Cell Proliferation Assays (e.g., MTT assay)
Cytotoxicity and cell proliferation assays, such as the MTT assay, are fundamental in vitro methods to determine the concentration at which a compound inhibits cell growth, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
No published results from cytotoxicity or cell proliferation assays specifically for this compound could be located. Therefore, its IC₅₀ values against any cancer or normal cell lines are not documented in the available literature.
Flow Cytometric Analysis for Cell Cycle and Apoptosis
Flow cytometry is a powerful technique used to analyze the effects of a compound on the cell cycle (e.g., causing arrest in G1, S, or G2/M phases) and to quantify the induction of apoptosis (programmed cell death), often through staining with markers like Annexin V and propidium (B1200493) iodide.
There are no available scientific reports on the use of flow cytometry to evaluate the effects of this compound on the cell cycle or its ability to induce apoptosis in any cell line.
Enzyme Inhibition Assays
Enzyme inhibition assays are performed to determine a compound's ability to inhibit the activity of a specific enzyme, which can be a key mechanism for its therapeutic effect. The potency is often measured as an IC₅₀ value.
A thorough search of the literature found no data on the inhibitory activity of this compound against the following enzymes:
Cyclooxygenase-2 (COX-2)
Histone deacetylase (HDAC)
Topoisomerase I
α-glucosidase
α-amylase
Xanthine (B1682287) oxidase
Therefore, the inhibitory potential of this specific chalcone against these key enzymatic targets remains uncharacterized.
In Vivo Animal Models
The in vivo efficacy of this compound has been evaluated using established animal models of disease, particularly in the context of cancer. A key model utilized for this purpose is the two-stage skin carcinogenesis model in mice, which is widely employed to study the processes of tumor initiation and promotion.
This experimental model involves two distinct phases:
Initiation: A single, sub-carcinogenic dose of an initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied to the skin of the mice. nih.govnih.gov This agent causes irreversible DNA mutations in the cells.
Promotion: This is followed by repeated applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govnih.gov The promoter is not carcinogenic by itself but induces the clonal expansion of the initiated cells, leading to the formation of benign papillomas.
In a study assessing the anti-carcinogenic potential of this compound, the compound was administered during the promotion phase of this model. The results demonstrated that this compound effectively suppressed the tumor-promoting activity of TPA in mice that had been previously initiated with DMBA. nih.gov This finding indicates that the compound interferes with the signaling pathways that drive the proliferation of initiated cells, thereby reducing the incidence and multiplicity of skin papillomas. This in vivo evidence highlights the potential of this compound as a chemopreventive agent. nih.gov
| Parameter | Description |
|---|---|
| Animal Model | Mice |
| Carcinogenesis Model | Two-stage skin carcinogenesis (DMBA/TPA) |
| Initiator | 7,12-dimethylbenz[a]anthracene (DMBA) |
| Promoter | 12-O-tetradecanoylphorbol-13-acetate (TPA) |
| Observed Biological Activity | Suppression of TPA's promoting activity |
| Outcome | Reduced formation of skin papillomas |
Future Directions and Research Gaps
Elucidation of Undiscovered Molecular Mechanisms
Initial research indicates that 3'-Methyl-3-hydroxy-chalcone inhibits cancer cell proliferation by perturbing the cell cycle, specifically by delaying the S phase and/or causing arrest in the G0/G1 phase. nih.gov It has also been found to inhibit the binding of estradiol (B170435) to type-II estrogen-binding sites and alter protein synthesis and phosphorylation patterns. nih.gov However, the precise molecular cascades triggered by these events are not fully understood.
Future research should focus on:
Upstream and Downstream Signaling: Identifying the specific kinases, phosphatases, and transcription factors that are modulated by this compound to induce cell cycle arrest. While general chalcones are known to interact with various kinases, the specific kinase targets for this derivative are unknown. researchgate.net
Apoptosis and Autophagy Pathways: Investigating whether the observed antiproliferative effects extend to the induction of programmed cell death (apoptosis) or cellular recycling (autophagy). Studies on other hydroxy-methylated chalcones have demonstrated links to the regulation of mitochondrial membrane potential and the expression of pro- and anti-apoptotic proteins like Bcl-2 and Bax. nih.govmdpi.com Similar investigations are warranted for this compound.
Non-Estrogen Receptor Interactions: Beyond its effect on type-II estrogen-binding sites, its interaction with other cellular targets remains an open question. The core chalcone (B49325) structure is known to interact with a multitude of biological macromolecules, and identifying these for this compound is a critical research gap. nih.gov
Exploration of Novel Synthetic Routes for Specific Derivations
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, an alkali- or acid-catalyzed reaction between an appropriate acetophenone (B1666503) and a benzaldehyde. jchemrev.comnih.govnih.gov While effective, this traditional method may have limitations in terms of yield, reaction conditions, and the introduction of diverse functional groups.
Future synthetic chemistry research should explore:
Greener Synthetic Approaches: Developing more environmentally friendly synthetic methods, such as using solid acid catalysts, microwave-assisted synthesis, or solvent-free conditions, which have been successfully applied to other chalcones. jchemrev.comnih.gov
Advanced Coupling Reactions: Employing modern synthetic methodologies like Suzuki or Sonogashira coupling reactions to construct the chalcone backbone. jchemrev.comnih.gov These methods could offer alternative pathways for creating derivatives that are difficult to access via traditional condensation.
Hybrid Molecule Synthesis: Creating novel derivatives by incorporating other pharmacologically active moieties, such as quinoline, triazole, or benzimidazole (B57391) rings, into the this compound structure. researchgate.netmdpi.com This molecular hybridization strategy could lead to compounds with dual-action or enhanced potency. nih.gov
| Synthetic Method | Description | Potential Advantage for Derivatization |
| Claisen-Schmidt Condensation | Base- or acid-catalyzed condensation of an acetophenone with a benzaldehyde. nih.gov | Well-established, straightforward for basic scaffold. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. jchemrev.com | Allows for the formation of complex bi-aryl structures. |
| Sonogashira Coupling | Palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov | Introduces alkynyl linkages, expanding structural diversity. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. jchemrev.com | Faster reaction times, potentially higher yields. |
| Molecular Hybridization | Covalently linking two or more pharmacophores. nih.gov | Potential for synergistic effects or multi-target activity. |
Advanced SAR Studies Incorporating Computational and Experimental Methods
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, a systematic exploration of how structural modifications affect biological activity is needed. General SAR studies on chalcones have established that the type and position of substituents on the aromatic rings are crucial for their activity. jchemrev.com
A comprehensive SAR program should integrate:
Computational Modeling and Docking: Employing molecular docking and molecular dynamics simulations to predict the binding affinity of novel analogs with potential biological targets, such as specific kinases or pro-survival proteins like Bcl-2. nih.govmdpi.com This in silico approach can prioritize the synthesis of the most promising derivatives.
Conformational Analysis: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy combined with computational methods to understand the three-dimensional structure of the chalcone and its derivatives and how this conformation influences interaction with biological targets. mdpi.com
Systematic Derivatization: Synthesizing a focused library of analogs by modifying the methyl and hydroxyl groups and introducing other substituents (e.g., halogens, methoxy (B1213986) groups) onto both aromatic rings to probe the electronic and steric requirements for optimal activity. nih.govnih.gov
Investigation of Synergistic Effects with Existing Therapeutic Agents
A significant research gap is the potential for this compound to be used in combination therapy. The interaction of this compound with established drugs could lead to enhanced efficacy, reduced toxicity, or the overcoming of drug resistance. For instance, some chalcones have shown synergistic effects when combined with antibiotics to treat resistant bacterial infections. nih.gov
Future studies should be designed to:
Assess Synergy with Chemotherapeutics: Evaluate the antiproliferative effects of this compound in combination with standard-of-care chemotherapy agents. The goal would be to identify synergistic or additive interactions that could allow for lower, less toxic doses of the conventional drug.
Overcome Drug Resistance: Investigate whether this compound can re-sensitize resistant cancer cell lines to existing therapies. Chalcones are known to modulate various cellular pathways, some of which may be involved in drug resistance mechanisms.
Explore Anti-inflammatory Combinations: Given the well-documented anti-inflammatory properties of many chalcones, which often involve the inhibition of enzymes like cyclooxygenase (COX) and lipooxygenase (LOX), exploring combinations with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could be a fruitful area of research. mdpi.comnih.gov
Expanding the Spectrum of Biological Targets for this compound and its Analogs
The current knowledge of this compound's biological activity is largely confined to its antiproliferative effects. nih.gov However, the broader chalcone class exhibits an extensive range of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and antiviral activities. jchemrev.commdpi.com This suggests that the therapeutic potential of this compound may be significantly broader than what is currently known.
Key avenues for expanding its biological target profile include:
Q & A
Q. How can researchers address batch-to-batch variability in biological activity of synthesized derivatives?
- Quality Control : Implement HPLC-PDA (≥95% purity threshold) and standardize storage conditions (−20°C under nitrogen). Use orthogonal assays (e.g., enzymatic inhibition + cytotoxicity) to confirm bioactivity consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
